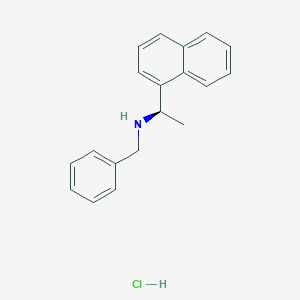

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

描述

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound derived from naphthalene, a hydrocarbon present in coal tar. This compound is widely used in scientific research due to its versatile applications as a reagent, catalyst, and synthetic intermediate . It plays a crucial role in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride involves several synthetic routes. One common method is the enzymatic process, where 1-acetylnaphthalene is treated with an R-selective transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which is then converted to the desired hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess and chemical purity.

化学反应分析

Types of Reactions

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: Reduction reactions can convert it into naphthyl alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Development

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is being investigated for its potential as a candidate for new antidepressants and analgesics. Its biological activity suggests it may interact effectively with neurotransmitter systems, offering insights into drug development for mood disorders and pain management.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit antifungal properties against various pathogens, including Candida neoformans and Trichophyton rubrum. These findings indicate its potential as a lead compound in the development of antifungal therapies .

Enzyme Kinetics and Protein Studies

The compound is utilized in studying enzyme kinetics, providing valuable data on enzyme inhibition and activation mechanisms. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Chiral Derivatization

In analytical chemistry, this compound serves as a chiral derivatization reagent in gas chromatography. This application aids in the separation and analysis of enantiomers in various chemical reactions.

Synthesis of Pharmaceutical Intermediates

It is also employed as an intermediate in synthesizing other pharmaceutical compounds, such as cinacalcet hydrochloride, used to treat hyperparathyroidism. The ability to modify its structure allows for the creation of various derivatives with enhanced pharmacological properties .

Case Studies

Molecular Mechanism

The pharmacological effects of this compound are mediated through its interactions with various biomolecules. It binds to enzymes and receptors, leading to changes in gene expression and enzyme activity. These interactions can involve covalent bonding or hydrogen bonding, resulting in significant alterations in cellular function.

Summary of Applications

The applications of this compound are diverse:

- Pharmaceuticals : Potential antidepressants and analgesics.

- Antifungal Agents : Effective against specific fungal pathogens.

- Analytical Chemistry : Chiral derivatization in chromatography.

- Biological Research : Insights into enzyme kinetics and protein interactions.

- Industrial Chemistry : Catalyst in polymer synthesis and various chemical processes.

作用机制

The precise mechanism of action of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is not fully elucidated. it is hypothesized that the compound interacts with proteins and other biomolecules, inducing alterations in their structure and function. These interactions may involve covalent bonding, hydrogen bonding, or other forms of molecular interactions .

相似化合物的比较

Similar Compounds

®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine used in similar applications, including chiral synthesis and derivatization.

(S)-(-)-1-(1-Naphthyl)ethylamine: The enantiomer of ®-(+)-1-(1-Naphthyl)ethylamine, used in enantioselective synthesis.

®-(+)-α-Methylbenzylamine: Another chiral amine with applications in chiral synthesis and as a resolving agent.

Uniqueness

®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is unique due to its specific chiral configuration and its ability to serve as a versatile reagent, catalyst, and intermediate in various chemical and biological processes. Its applications in the synthesis of pharmaceutical compounds and its role in studying enzyme kinetics and protein folding further highlight its significance in scientific research .

生物活性

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine with the molecular formula C19H20ClN and a molecular weight of approximately 303.83 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a benzyl group with an ethanamine backbone and a naphthalene moiety, which may influence its interaction with various biological targets.

The compound is synthesized through various routes that allow for the introduction of chirality at specific positions, enhancing its biological relevance. Its hydrochloride form improves solubility, making it suitable for biological assays and therapeutic applications. The stereochemistry of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is critical, as different enantiomers can exhibit significantly different biological activities.

1. Antifungal Activity

Research has demonstrated that this compound exhibits notable antifungal properties. In vitro studies have shown effective activity against pathogens such as Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum. The minimum inhibitory concentration (MIC) values for several derivatives were comparable to established antifungal agents, indicating potential for therapeutic use.

| Compound | MIC50 (μg/mL) | Target Pathogen |

|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | 0.06 | C. neoformans |

| Para-benzyloxy substituted derivative | 0.125 | T. mentagrophytes |

These findings suggest that structural modifications can enhance antifungal potency, with specific configurations being essential for activity .

2. Interaction with Neurotransmitter Systems

The compound's structural similarities to other psychoactive substances indicate potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have suggested that (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine may act as a modulator of these systems, which could have implications in the treatment of neurological disorders.

Case Studies and Research Findings

A series of studies have explored the structure-activity relationships (SAR) of related compounds, revealing insights into how modifications affect biological activity:

- Antifungal Studies : A study synthesized 24 chiral benzyl amine derivatives, testing their efficacy against C. neoformans. The results indicated that bulky groups in the para position significantly enhanced antifungal activity .

- Neuropharmacology : Further investigations into the binding affinity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine at various receptor sites have highlighted its potential as a lead compound in developing treatments for mood disorders .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-(naphthalen-1-yl)ethanone with benzylamine under catalytic hydrogenation conditions yields the amine intermediate, which is subsequently protonated with HCl to form the hydrochloride salt . Enantiomeric purity is controlled using chiral catalysts (e.g., Ru-BINAP) or chiral resolving agents. Impurities often arise from racemization during acidic workup, necessitating careful pH monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- 1H/13C NMR : Key signals include the naphthalene aromatic protons (δ 7.2–8.3 ppm), benzylic CH2 (δ 3.8–4.2 ppm), and the chiral center’s methine proton (δ 3.2–3.5 ppm, split due to coupling). IR : Stretching frequencies for the ammonium N–H (2500–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm structure . HPLC-MS with chiral columns (e.g., Chiralpak AD-H) is essential for enantiopurity validation .

Q. What are the known biological targets or mechanisms of action for this compound?

- Preliminary studies suggest activity as a monoamine transporter modulator, with selectivity for serotonin (SERT) and norepinephrine (NET) transporters over dopamine (DAT) (Ki values: SERT = 120 nM, NET = 85 nM, DAT > 1 µM). Functional assays (e.g., FLIPR Calcium Flux) validate uptake inhibition .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

- The hydrochloride salt improves aqueous solubility (~15 mg/mL in H2O at 25°C) but is hygroscopic, requiring anhydrous storage. Degradation occurs above 150°C, with photolytic instability in UV light. Use amber vials and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as conflicting Ki values across studies?

- Discrepancies often stem from assay variability (e.g., radioligand vs. fluorescence-based assays) or enantiomeric impurities. Validate purity via chiral HPLC (>99% ee) and standardize assay protocols (e.g., uniform cell lines, buffer pH). Cross-reference with structurally analogous compounds (e.g., (S)-enantiomer in ) to isolate stereochemical effects .

Q. What strategies optimize enantioselective synthesis to minimize by-products like racemic mixtures or diastereomers?

- Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases in non-polar solvents). Kinetic studies show that lowering reaction temperatures (<0°C) reduces racemization rates. Monitor intermediates via inline FTIR to detect early-stage stereochemical drift .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

- Modify the naphthalene ring (e.g., halogenation at C4 increases blood-brain barrier penetration) or replace the benzyl group with substituted aryl moieties (e.g., 4-methoxybenzyl enhances metabolic stability). Computational docking (AutoDock Vina) predicts binding affinities to SERT/NET for prioritization .

Q. What analytical methods validate batch-to-batch consistency and detect trace impurities?

- UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H2O/MeCN) identifies impurities (e.g., des-benzyl by-products). ICP-MS quantifies residual metal catalysts (e.g., Pd < 10 ppm). For chiral purity, compare optical rotation ([α]D²⁵ = +32° ± 2°) with reference standards .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

- Poor in vivo bioavailability may arise from rapid hepatic metabolism (CYP2D6/3A4). Use metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., benzylic C–H). Prodrug strategies (e.g., acetylated amine) improve oral absorption in rodent models .

Q. What safety protocols are essential for handling this compound in preclinical studies?

- Use fume hoods for powder handling (LD50 oral rat = 350 mg/kg). In vitro studies require adherence to OECD 423 guidelines for acute toxicity. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

属性

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163831-65-0 | |

| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。